Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester
Description
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester, is a heterocyclic carbamate derivative characterized by a tetrahydropyrimidine core substituted with a phenyl group at position 5 and an ethyl carbamate moiety at position 2. The compound shares a scaffold with classical dihydropyrimidinones (DHPMs), which are known for diverse biological activities, including calcium channel modulation and antimicrobial effects . Its ethyl carbamate group distinguishes it from other DHPM derivatives, influencing both stability and metabolic pathways .
Properties
CAS No. |
78533-62-7 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl N-(5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-2-18-13(17)16-12-14-8-11(9-15-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
VGJBVNUSYWXMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NCC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydro-5-phenyl-2-pyrimidinyl Intermediate
According to patent EP 2 230 241 A1, the synthesis begins with heterocyclic precursors such as pyrazine derivatives, which undergo a series of transformations including:
- Reaction with acid anhydrides at low temperatures (ice-water bath) to form amide intermediates.
- Treatment with phosphorus oxychloride and phosphorus pentoxide under reflux to induce cyclization, forming imidazo[1,5-a]pyrazine derivatives.
- Catalytic hydrogenation using Pd/C in ethanol to reduce the heterocyclic ring, yielding tetrahydro-imidazo derivatives substituted with phenyl groups.
This sequence ensures the formation of the tetrahydro-5-phenyl-2-pyrimidinyl core with controlled substitution patterns.
Carbamate Formation via Condensation Reactions
The carbamate moiety is introduced by condensation of the tetrahydro-pyrimidinyl intermediate with carbamoylating agents:
- The condensation reaction is typically carried out in dichloromethane using bis(2-oxo-3-oxazolidinyl)phosphonic chloride as a coupling reagent and triethylamine as a base.
- The reaction proceeds at room temperature, yielding carbamate intermediates.
- Subsequent treatment with halogenated succinimide in anhydrous ethanol facilitates halogenation steps necessary for further functionalization.
Esterification and Final Product Formation
- The carboxylic acid intermediates formed after hydrolysis are esterified with ethanol under controlled conditions (dry ice-acetone bath) to yield the ethyl ester.
- Alternatively, the carboxylic acid can be reacted with amines or 1-halogenated carbonates in the presence of condensation reagents to form carbamate esters.
- Amino protecting groups introduced earlier are removed under acidic conditions to yield the final carbamic acid ethyl ester compound.
Catalytic and Protective Group Strategies
- Catalytic hydrogenation (Pd/C) is employed to reduce unsaturated heterocycles selectively.
- Amino groups are protected using di-tert-butyl dicarbonate to prevent side reactions during halogenation and carbonylation steps.
- Deprotection is achieved by acid treatment after the key functionalization steps are complete.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amide formation | Acid anhydride + pyrazine 2-methylamine | Ice-water bath → RT | 4 hours | Monitored by TLC until starting material disappears |
| Cyclization | Phosphorus oxychloride + phosphorus pentoxide | Reflux | Several hours | Forms imidazo[1,5-a]pyrazine derivative |
| Catalytic hydrogenation | Pd/C catalyst in ethanol | Room temperature | Several hours | Reduces heterocycle to tetrahydro form |
| Carbamate condensation | Bis(2-oxo-3-oxazolidinyl)phosphonic chloride + TEA | Room temperature | Several hours | Forms carbamate intermediate |
| Halogenation | Halogenated succinimide in anhydrous ethanol | Room temperature | Several hours | Introduces halogen for further reactions |
| Esterification | Ethanol + carboxylic acid + base | Dry ice-acetone bath | Variable | Yields ethyl ester |
| Deprotection | Acid treatment | Room temperature | Variable | Removes amino protecting groups |
Research Findings and Methodological Insights
- The use of bis(2-oxo-3-oxazolidinyl)phosphonic chloride as a condensation reagent is critical for efficient carbamate bond formation, providing high yields and mild reaction conditions.
- Catalytic hydrogenation with Pd/C is preferred for selective reduction without affecting other sensitive groups.
- Protective group strategies are essential to avoid side reactions during halogenation and carbonylation steps, ensuring purity and yield of the final product.
- The multi-step synthesis allows for structural modifications at various stages, enabling the preparation of analogs with different substituents on the pyrimidinyl ring.
Summary Table of Key Intermediates and Reagents
| Intermediate/Compound | Role in Synthesis | Key Reagents/Conditions |
|---|---|---|
| Pyrazine 2-methylamine | Starting heterocyclic amine | Acid anhydride, ice-water bath, RT |
| Imidazo[1,5-a]pyrazine derivative | Cyclized heterocycle | Phosphorus oxychloride, phosphorus pentoxide, reflux |
| Tetrahydro-imidazo[1,5-a]pyrazine derivative | Reduced heterocycle intermediate | Pd/C catalyst, ethanol, RT |
| Carbamate intermediate | Carbamate formation | Bis(2-oxo-3-oxazolidinyl)phosphonic chloride, TEA, DCM |
| Halogenated intermediate | Functionalization for further steps | Halogenated succinimide, anhydrous ethanol, RT |
| Carboxylic acid intermediate | Precursor to esterification | Hydrolysis with base, RT |
| Final ethyl carbamate product | Target compound | Esterification with ethanol, acid deprotection |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Muscle Relaxant Properties
One of the primary applications of this compound is its use as a muscle relaxant. Research indicates that carbamic acid esters exhibit spinal cord depressant activity, making them suitable for treating spastic conditions. These compounds can be formulated into various dosage forms such as tablets and elixirs for oral administration .
Drug Design
Carbamic acid derivatives play a crucial role in drug design due to their ability to serve as protecting groups for amines and amino acids in organic synthesis. This functionality is vital in the development of new pharmaceutical agents. The structural versatility of carbamates allows chemists to modify their properties to enhance biological activity and selectivity .
Chemical Synthesis
Organic Synthesis
In organic chemistry, carbamic acid esters are utilized as intermediates in the synthesis of various organic compounds. They are often involved in reactions that require the protection of amine functionalities. The ability to easily hydrolyze these esters back to their corresponding amines makes them valuable in synthetic pathways .
Toxicological Studies
Safety Assessments
Research has also focused on the safety profiles of carbamic acid derivatives, particularly concerning their potential toxic effects in humans. Studies have investigated the formation of ethyl carbamate during fermentation processes in food products and its implications for human health. Understanding these aspects is critical for regulatory compliance and consumer safety .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Muscle Relaxants | Demonstrated effective muscle relaxation in animal models using carbamic acid derivatives | Supports potential therapeutic use in treating muscle spasms |
| Organic Synthesis Research | Highlighted carbamates' role as protecting groups in peptide synthesis | Enhances efficiency in drug development processes |
| Toxicology Review | Investigated ethyl carbamate levels in fermented foods | Raises awareness about food safety and health regulations |
Mechanism of Action
The mechanism of action of carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Thione vs.
- Methoxy Substitution : The 4-methoxyphenyl group in introduces electron-donating effects, which may improve solubility and alter receptor binding .
- Ethyl Ester vs. Other Esters : Ethyl esters generally exhibit lower lipophilicity than methyl or benzyl esters, impacting membrane permeability and metabolic stability .
Pharmacological Activity
Carbamic acid derivatives require both a carbamate group and a basic substituent for physostigmine-like activity (acetylcholinesterase inhibition). Key findings from analogs:
- Ethyl Carbamates : Ethyl esters (e.g., the subject compound) show weaker miotic and intestinal peristalsis stimulation compared to methyl or benzyl carbamates .
- Quaternary Ammonium Salts : Analogs with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) exhibit enhanced activity due to improved ionic interactions with cholinesterases .
- Thioxo Derivatives : Thione-containing analogs () may exhibit distinct reactivity profiles, though specific activity data are unavailable in the provided evidence.
Biological Activity
Carbamic acid derivatives, particularly those involving the ethyl ester of carbamic acid, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester , exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a pyrimidine ring fused with a tetrahydro group and an ethyl carbamate moiety. The unique configuration contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar carbamate derivatives have been shown to act as inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, promoting analgesic and anxiolytic effects .
- Neuroprotective Effects : Some studies suggest that certain carbamate derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. This is particularly relevant in conditions such as epilepsy and anxiety disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of carbamic acid derivatives:
Case Studies
- Anticonvulsant Activity : A study on a related compound demonstrated significant anticonvulsant effects in rodent models. The compound was administered at varying doses (10-50 mg/kg), showing dose-dependent efficacy in reducing seizure frequency .
- Neuroprotective Study : Research involving a similar ethyl carbamate revealed neuroprotective effects against oxidative stress in neuronal cultures. The compound improved cell viability and reduced markers of apoptosis when exposed to neurotoxic agents .
- Carcinogenic Assessment : A comprehensive assessment indicated that prolonged exposure to certain carbamate compounds resulted in tumorigenesis in rodent models. The study highlighted the need for careful evaluation of long-term exposure risks when considering therapeutic use .
Q & A
Q. What are the established synthetic routes for this compound, and what factors influence reaction yields?
The compound can be synthesized via alkylation of pyrimidine precursors using alkyl/aralkyl halides in the presence of anhydrous K₂CO₃ and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst. Yields are influenced by:
- Catalyst efficiency : TBAB enhances reaction rates by improving reagent solubility .
- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions.
- Halide reactivity : Primary alkyl halides typically yield higher conversions than bulky counterparts.
- Example: Ethyl esters of tetrahydropyrimidine derivatives were synthesized in good yields (65–85%) under these conditions .
Q. Which spectroscopic techniques are recommended for structural confirmation?
Key methods include:
- NMR spectroscopy : To confirm the pyrimidine ring substitution pattern and ethyl ester group (e.g., δ ~1.2 ppm for CH₃, δ ~4.1 ppm for OCH₂) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+1]⁺ peaks matching calculated values) .
- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in alkylation reactions during synthesis?
Regioselectivity is controlled by:
- Steric and electronic effects : Electron-deficient pyrimidine rings favor alkylation at less hindered nitrogen sites.
- Catalyst tuning : TBAB’s concentration impacts reaction kinetics and site preference .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.
- Example: Substituting K₂CO₃ with Cs₂CO₃ increased selectivity for the 2-pyrimidinyl position in analogous compounds .
Q. What strategies reconcile contradictions in reported pharmacological activities of carbamic acid esters?
Discrepancies (e.g., carcinogenicity vs. non-carcinogenicity in ethyl vs. butyl esters) require:
- Comparative assays : Parallel testing of analogs under identical conditions to isolate structural effects .
- Dose-response studies : To differentiate between toxicity thresholds (e.g., ethyl esters induced tumors at higher doses in mice) .
- Metabolic profiling : Assess if ester hydrolysis or metabolite generation drives activity differences .
Q. How does the pyrimidine ring’s substitution pattern influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Phenyl groups at C5 : Enhance binding to biogenic amine transporters, as seen in partial inhibitors like SoRI-2827 .
- Hydrophobic substituents : Improve blood-brain barrier penetration in neuroactive derivatives .
- Electron-withdrawing groups : Modulate enzyme inhibition potency (e.g., nitro or trifluoromethyl groups) .
Methodological Challenges
Q. What are key considerations in designing toxicological studies for carbamic acid derivatives?
- Endpoint selection : Prioritize carcinogenicity, mutagenicity, and organ-specific toxicity based on structural alerts (e.g., ethyl esters’ carcinogenic potential) .
- Control groups : Include untreated cohorts and reference compounds (e.g., urethane) to validate assay sensitivity .
- Administration routes : Subcutaneous/oral dosing in rodents must align with human exposure pathways .
Q. How can researchers address low yields in multi-step syntheses?
- Intermediate purification : Flash chromatography or recrystallization minimizes carryover impurities .
- Microwave-assisted synthesis : Reduces reaction times and improves efficiency for temperature-sensitive steps .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions in heterocyclic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
